

An In-depth Technical Guide to the Molecular Structure of Niobium Trichloride

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Compound of Interest

Compound Name: *Niobium(3+);trichloride*

Cat. No.: *B086010*

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide delves into the complex structural chemistry of niobium(III) chloride. Due to the limited characterization of the pure binary NbCl_3 phase, this document focuses on the well-studied, non-stoichiometric cluster compound, Nb_3Cl_8 , which provides the foundational understanding of the niobium(III) chloride system. Adducts and related synthetic pathways are also explored.

Introduction: The Complexity of Niobium(III) Chloride

Niobium(III) chloride, nominally NbCl_3 , is a compound of niobium and chlorine where niobium exists in the +3 oxidation state.^{[1][2]} However, the simple binary phase NbCl_3 is not well-characterized.^[3] The niobium-chlorine system is instead marked by the formation of non-stoichiometric phases and cluster compounds.^[4]

The most stable and well-documented phase is Nb_3Cl_8 , which can be considered a representative structure for understanding the coordination and bonding in this system.^{[3][4]} In fact, niobium trichloride is often described as a solid solution of Nb_3Cl_8 and a hypothetical Nb_2Cl_8 .^{[3][4]} The physical appearance of niobium trichloride varies with its stoichiometry; for instance, $\text{NbCl}_{2.67}$ is green, whereas $\text{NbCl}_{3.13}$ is brown, indicating the presence of different phases.^{[3][4]}

Due to its instability, NbCl_3 is often handled and utilized in the form of more stable adducts with donor ligands, such as the 1,2-dimethoxyethane complex, $\text{NbCl}_3(\text{dme})$.^{[3][4]}

Core Molecular Structure: The Nb_3Cl_8 Cluster

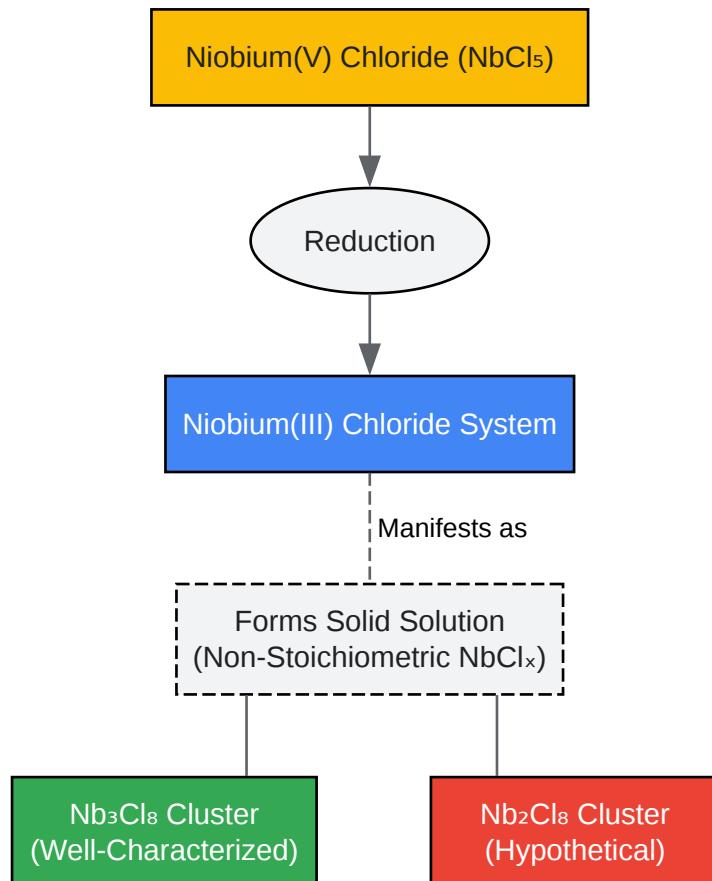
The fundamental structure of niobium(III) chloride phases is built upon a hexagonal close-packed (hcp) array of chloride ions.^{[3][4]} Within this chloride lattice, niobium ions occupy the octahedral interstices, but not in a simple, uniform manner.^[4]

Key structural features of the representative Nb_3Cl_8 phase include:

- Niobium Triangles: The defining characteristic is the arrangement of niobium atoms into triangular clusters (trimers) within the octahedral spaces of the chloride framework.^{[3][4]}
- Breathing Kagome Lattice: These corner-sharing niobium trimers form a "breathing" Kagome lattice, characterized by alternating Nb-Nb distances.^[5]
- Layered Structure: Nb_3Cl_8 is a layered 2D semiconducting material.^[5]

The diagram below illustrates the structural relationship between the idealized NbCl_3 and its more stable, clustered forms.

Logical Relationship in the Niobium(III) Chloride System

[Click to download full resolution via product page](#)**Caption:** Logical relationship in the Niobium(III) Chloride system.

Quantitative Structural Data

The following tables summarize the available crystallographic and interatomic distance data for Nb_3Cl_8 and related niobium chloride cluster complexes.

Table 1: Crystallographic Data for Nb_3Cl_8

Parameter	Value	Reference
Crystal System	Trigonal	[5]
Space Group	P3m1	[3][5]
Point Group	D3d	[5]
Lattice Constant 'a'	6.744 Å	[3]
Lattice Constant 'c'	12.268 Å	[3]

Note: The lattice constants are attributed to NbCl_3 in the source but are consistent with the crystal system of Nb_3Cl_8 .

Table 2: Selected Interatomic Distances in Niobium Chloride Clusters

Compound	Bond Type	Bond Length (Å)	Reference
$[(\text{Me}_6\text{C}_6)_3\text{Nb}_3\text{Cl}_6]\text{Cl}$	Nb–Nb	3.334(6)	[6]
$[(\text{Me}_6\text{C}_6)_3\text{Nb}_3\text{Cl}_6]\text{Cl}$	Nb–Cl (bridging)	2.466(8)	[6]
$[(\text{Me}_6\text{C}_6)_3\text{Nb}_3\text{Cl}_6]\text{Cl}$	Nb–Cl (bridging)	2.499(9)	[6]
$\text{Rb}_2(\text{NbCl}_3)_3$	Nb^{2+} –Cl	2.47 - 2.63	[7]
$\text{Rb}_2(\text{NbCl}_3)_3$	Nb^{3+} –Cl	2.48 - 2.58	[7]

Experimental Protocols for Synthesis

The synthesis of niobium(III) chloride phases primarily involves the reduction of niobium(V) chloride (NbCl_5).

Protocol: Hydrogen Reduction of Niobium(V) Chloride

This gas-phase reduction method is commonly used to produce non-stoichiometric niobium chlorides like Nb_3Cl_8 .[4]

- Objective: To synthesize Nb_3Cl_8 by reducing solid NbCl_5 .

- Reactants:
 - Niobium(V) chloride (NbCl_5), yellow crystalline solid.[8]
 - Hydrogen gas (H_2), high purity.
 - Inert carrier gas (e.g., Argon).
- Methodology:
 - Place a sample of NbCl_5 in a temperature-controlled tube furnace.
 - Purge the system with an inert gas (Argon) to remove air and moisture, as NbCl_5 is sensitive to hydrolysis.[8]
 - Introduce a controlled flow of hydrogen gas, often mixed with Argon. A study identified a reductive atmosphere of 40% hydrogen in argon.[4]
 - The reduction proceeds in stages. The first stage, yielding a NbCl_3 -like phase, occurs at approximately 550°C.[4]
 - Careful control over the temperature and gas composition is critical to isolate the desired non-stoichiometric phase and prevent further reduction to niobium metal, which occurs at higher temperatures (650-825°C).[4]
 - The product, a black solid, is cooled under an inert atmosphere before handling.[4]

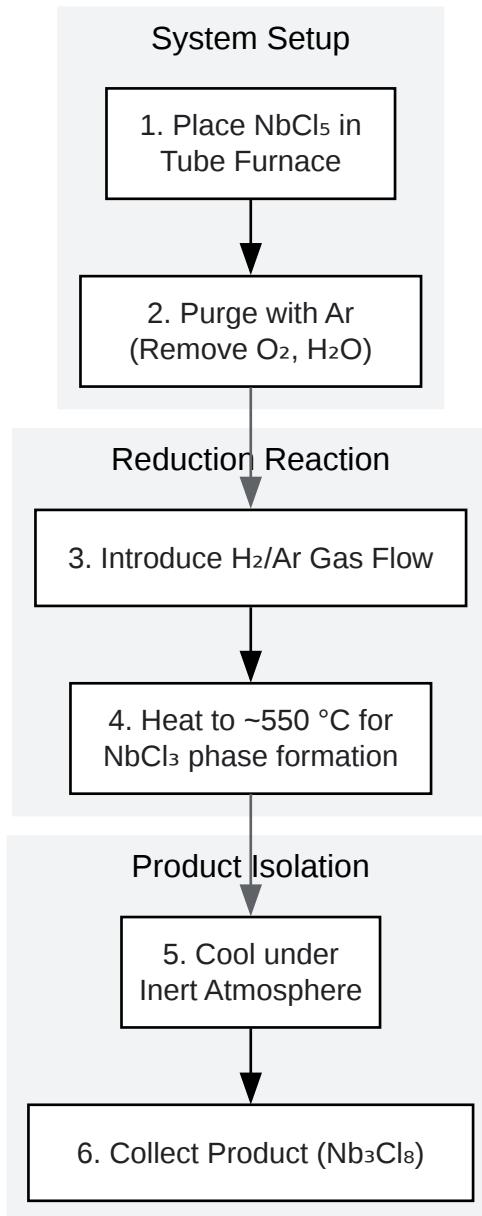
Protocol: Solution-Phase Synthesis of $\text{NbCl}_3(\text{dme})$ Adduct

This method produces a more soluble and easier-to-handle adduct of niobium(III) chloride.[4]

- Objective: To synthesize the 1,2-dimethoxyethane (dme) adduct of NbCl_3 .
- Reactants:
 - Niobium(V) chloride (NbCl_5).

- 1,2-dimethoxyethane (dme), as the coordinating solvent.
- A reducing agent, such as tributyltin hydride (Bu_3SnH).^[3]
- Methodology:
 - Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), dissolve $NbCl_5$ in anhydrous dme.
 - Add the reducing agent (e.g., 2 equivalents of Bu_3SnH) to the solution.^[3]
 - The reaction mixture is stirred, leading to the reduction of Nb(V) to Nb(III) and the formation of the $NbCl_3(dme)$ complex.
 - The resulting complex can be isolated from the solution. The solid-state structure is suggested to be a dimer, $[NbCl_2(DME)]_2(\mu-Cl)_2$.^[4]

The following diagram illustrates the general workflow for the synthesis of Nb_3Cl_8 .

Experimental Workflow: Synthesis of Nb_3Cl_8 [Click to download full resolution via product page](#)**Caption:** Experimental workflow for the synthesis of Nb_3Cl_8 .

Properties and Reactivity

- Electronic Configuration: In the +3 oxidation state, niobium (Nb^{3+}) has a d^2 electronic configuration ($[\text{Kr}]4d^2$).^[4] This configuration is central to its chemical properties and can lead to Jahn-Teller distortions in certain ligand fields.^[4]
- Thermal Decomposition: When heated to temperatures above 600°C, niobium trichloride undergoes a disproportionation reaction, yielding niobium metal and niobium(V) chloride.^[3]
- Adduct Formation: Niobium(III) chloride is a good Lewis acid and readily forms adducts with various donor ligands, such as ethers (dme, dioxane), phosphines, and arsines.^[3] These adducts are often more stable and synthetically useful than the parent halide.^[4] The $\text{NbCl}_3(\text{dme})$ complex, for example, is a valuable reagent for the reductive coupling of carbonyls and imines.^[3]

Conclusion

The molecular structure of niobium(III) chloride is best understood not as a simple binary halide but as a system dominated by non-stoichiometry and the formation of niobium clusters. The Nb_3Cl_8 phase, with its unique triangular niobium units arranged in a "breathing" Kagome lattice, serves as the archetypal structure. Synthesis of these materials is achieved through the controlled reduction of niobium(V) chloride, either in the gas phase to yield clustered solids or in solution to form stable, synthetically versatile adducts like $\text{NbCl}_3(\text{dme})$. A thorough understanding of these structural motifs and synthetic pathways is crucial for researchers exploring the rich chemistry of lower-valent niobium.

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